molecular formula C29H29NO9S B12460338 Propyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Propyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12460338
M. Wt: 567.6 g/mol
InChI Key: WOJWHPUWHGGALM-UHFFFAOYSA-N
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Description

PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzoate ester: This can be achieved by reacting benzoic acid with propanol in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The 4-methylbenzenesulfonyl group can be introduced via a sulfonation reaction using 4-methylbenzenesulfonyl chloride and a suitable base.

    Coupling reactions: The intermediate compounds are then coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C29H29NO9S

Molecular Weight

567.6 g/mol

IUPAC Name

propyl 4-[[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C29H29NO9S/c1-3-18-37-29(34)22-6-10-23(11-7-22)30-27(32)16-17-28(33)38-19-26(31)21-8-12-24(13-9-21)39-40(35,36)25-14-4-20(2)5-15-25/h4-15H,3,16-19H2,1-2H3,(H,30,32)

InChI Key

WOJWHPUWHGGALM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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